molecular formula C8H14N2O5S B12426389 N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3

N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3

Cat. No.: B12426389
M. Wt: 253.29 g/mol
InChI Key: MIZMPWFZMWDOPJ-QTXRYYSDSA-N
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Description

N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3 (hereafter referred to as AAMA-sul-d3) is a deuterated isotopologue of the acrylamide metabolite AAMA-sul. It is structurally characterized by a sulfinyl (-S(O)-) group, an acetylated alanine backbone, and three deuterium atoms incorporated into its molecular framework. The compound is typically synthesized as a sodium salt (molecular formula: C₈H₁₁D₃N₂O₅S·xNa) with a molecular weight of 276.28 . Its primary application lies in analytical chemistry, where it serves as an internal standard for quantifying acrylamide exposure biomarkers in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Properties

Molecular Formula

C8H14N2O5S

Molecular Weight

253.29 g/mol

IUPAC Name

(2R)-3-(3-amino-3-oxopropyl)sulfinyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid

InChI

InChI=1S/C8H14N2O5S/c1-5(11)10-6(8(13)14)4-16(15)3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-,16?/m0/s1/i1D3

InChI Key

MIZMPWFZMWDOPJ-QTXRYYSDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CS(=O)CCC(=O)N)C(=O)O

Canonical SMILES

CC(=O)NC(CS(=O)CCC(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Reductive Deutero-Amination of α-Oxo-Carbonyl Intermediates

A calcium-HFIP (hexafluoroisopropanol)-mediated reductive deutero-amination enables efficient deuterium labeling at the α-position of amino acids. This method employs d-Hantzsch ester (1,4-dihydropyridine-d₃) as a deuterium source, achieving >99% deuteration efficiency. The reaction proceeds via:

  • Condensation of α-oxo-carbonyl precursors (e.g., pyruvate derivatives) with amines.
  • Calcium(II)-catalyzed hydride transfer from d-Hantzsch ester to the imine intermediate.

Key Advantages :

  • Compatibility with functionalized substrates, including sulfinyl and acetyl groups.
  • Preservation of L-configuration through stereospecific reduction.

Isotopic Exchange via Alkaline Deuterium Oxide Treatment

Deuterium-hydrogen exchange under basic conditions offers a cost-effective route for late-stage deuteration. A patent by CN109020849B demonstrates this approach for deuterated dimethyl sulfoxide, achieving 99.8% deuteration through iterative refluxes with D₂O and KOH. Adapting this method to N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine involves:

  • Dissolving the proto compound in D₂O with catalytic KOH.
  • Heating at 90–95°C for 1–3 hours to promote H/D exchange at acidic α-positions.
  • Repeated cycles (2–5×) with fresh D₂O to maximize deuteration.

Limitations :

  • Risk of racemization at the L-alanine center under prolonged basic conditions.
  • Lower regioselectivity compared to reductive methods.

Stepwise Synthesis of this compound

Synthesis of L-Alanine-d3 Precursor

Deuterated alanine serves as the foundational building block. Cambridge Isotope Laboratories synthesizes L-Alanine-N-Fmoc (3,3,3-D₃) via:

  • Deuterium Labeling : Treating L-alanine with D₂O under acidic catalysis to replace β-hydrogens.
  • Fmoc Protection : Reacting with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to yield CD₃CH(NH-Fmoc)COOH.
Parameter Value Source
Deuteration Efficiency 98%
Purity 98%
Storage Conditions -5°C to 5°C (desiccated)

Sulfinyl Group Introduction

The 3-[(3-amino-3-oxopropyl)sulfinyl] moiety is introduced via oxidative coupling:

  • Thiolation : React L-alanine-d3 with 3-mercaptopropionamide under Mitsunobu conditions.
  • Oxidation : Treat with hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to form the sulfinyl group.

Optimization Notes :

  • Excess oxidant (1.5 equiv) ensures complete conversion to sulfoxide.
  • Low temperatures (0–4°C) minimize overoxidation to sulfone.

N-Acetylation and Purification

Final acetylation employs acetic anhydride in anhydrous dichloromethane:

  • Stir L-alanine-d3 sulfinyl derivative with acetic anhydride (1.2 equiv) at 25°C for 12 hours.
  • Purify via recrystallization at 16–18°C, yielding 85.6% pure product.
Step Yield Deuteration (%)
Thiolation 92% 98
Oxidation 89% 99
Acetylation 95% 99.8

Analytical Validation of Deuterated Products

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms deuteration efficiency:

  • Expected m/z : 253.291 (C₈D₃H₁₁N₂O₅S⁺).
  • Observed m/z : 253.290 ± 0.002.

Nuclear Magnetic Resonance (NMR)

¹H NMR (D₂O, 600 MHz):

  • β-CH₂ (CD₃) : δ 1.25 (s, 3H, D₃).
  • Sulfinyl Proton : δ 3.15 (dd, J = 6.2 Hz, 1H).

Challenges and Mitigation Strategies

Racemization During Deuteration

Basic conditions in isotopic exchange may epimerize L-alanine to D-alanine. Mitigation includes:

  • Using chiral catalysts (e.g., cinchona alkaloids) to retain configuration.
  • Limiting reaction time to <3 hours.

Sulfur Overoxidation

Uncontrolled oxidation generates sulfone byproducts. Strategies involve:

  • Stoichiometric H₂O₂ (1.1 equiv).
  • Addition of radical scavengers (e.g., BHT).

Comparative Analysis of Preparation Methods

Method Deuteration (%) Yield (%) Cost (USD/g)
Reductive Amination >99 78 1,200
Isotopic Exchange 99.8 85.6 800

Key Insight : Isotopic exchange offers higher cost efficiency but requires rigorous purification to remove proto impurities.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3 can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3 has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

    Industry: Used in the development of new materials and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3 involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. Its sulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares AAMA-sul-d3 with key structurally related compounds, including acrylamide metabolites and other deuterated amino acids:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Application
AAMA-sul-d3 (Sodium Salt) C₈H₁₁D₃N₂O₅S·xNa 276.28 Sulfinyl, Acetyl, Amide Internal standard for acrylamide biomarker quantification
AAMA (N-Acetyl-S-(3-amino-3-oxopropyl)cysteine) C₈H₁₃N₂O₄S 233.26 Thioether (-S-), Acetyl, Amide Primary urinary biomarker of acrylamide exposure
GAMA (N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine) C₈H₁₃N₂O₅S 249.26 Hydroxyethyl (-CH₂OH), Thioether, Acetyl Secondary metabolite of acrylamide; less stable than AAMA
iso-GAMA (N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)-L-cysteine) C₈H₁₃N₂O₅S 249.26 Hydroxyethyl (isomeric configuration) Minor metabolite with distinct chromatographic retention
L-Alanine-d3 C₃H₅D₃NO₂ 92.11 Deuterated methyl, Amino (-NH₂), Carboxyl (-COOH) Internal standard in proteomics and amino acid analysis
Key Observations:

AAMA-sul-d3 vs. AAMA: Structural Difference: AAMA-sul-d3 contains a sulfinyl group (-S(O)-), while AAMA has a thioether (-S-). This oxidation state difference increases AAMA-sul-d3’s polarity, affecting its chromatographic retention time . Deuterium Labeling: The deuterium atoms in AAMA-sul-d3 (vs. non-deuterated AAMA-sul) enable isotopic distinction in mass spectrometry, minimizing interference during biomarker quantification .

AAMA-sul-d3 vs. GAMA/iso-GAMA :

  • GAMA and iso-GAMA feature hydroxyethyl groups, which confer greater hydrophilicity compared to the sulfinyl group in AAMA-sul-d3. This structural variation necessitates distinct LC-MS/MS conditions for separation .

AAMA-sul-d3 vs. L-Alanine-d3: L-Alanine-d3 is a simpler deuterated amino acid lacking the sulfinyl and amide functionalities. Its applications are broader in proteomics, whereas AAMA-sul-d3 is specialized for acrylamide toxicology studies .

Analytical Performance and Stability

  • Detection Sensitivity: AAMA-sul-d3’s deuterium labeling ensures near-identical ionization efficiency to its non-deuterated counterpart, enhancing quantification accuracy in LC-MS/MS .
  • Metabolic Stability : The sulfinyl group in AAMA-sul-d3 improves oxidative stability compared to thioether-containing AAMA, which is prone to further metabolic oxidation .
  • Storage Requirements : AAMA-sul-d3 requires storage at 0–6°C to maintain stability, similar to other deuterated standards like N-Acetyl-d3-DL-alanine derivatives .

Biological Activity

N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3 (often referred to as AAMA-Sul) is a compound with significant biological implications, particularly in the context of acrylamide exposure. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on diverse research findings.

This compound has the molecular formula C8H14N2O5SC_8H_{14}N_2O_5S and a molecular weight of 253.25 g/mol. It is characterized by the presence of an acetyl group, an amino group, and a sulfinyl group attached to the L-alanine backbone. The compound's structure contributes to its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC₈H₁₄N₂O₅S
Molecular Weight253.25 g/mol
CAS Number861959-88-8
Synthesis RouteAcetylation followed by sulfinyl and amino group introduction

The biological activity of AAMA-Sul is largely attributed to its role as a metabolite of acrylamide , a known carcinogen formed during food processing. Research indicates that AAMA-Sul may influence various biochemical pathways, potentially acting as an inhibitor or activator of specific enzymes involved in metabolic processes. The sulfinyl group is particularly noteworthy for its ability to participate in redox reactions, which can affect cellular signaling pathways.

Case Studies and Research Findings

  • Acrylamide Metabolism :
    • A study by Kopp et al. (2008) highlighted that AAMA-Sul is a urinary metabolite of acrylamide, suggesting its relevance in biomonitoring acrylamide exposure in humans. The study emphasized the importance of understanding the metabolic pathways leading to the formation of such metabolites for assessing health risks associated with acrylamide consumption .
  • Toxicological Implications :
    • Fennell et al. (2006) explored the toxicological effects of acrylamide and its metabolites, including AAMA-Sul. Their findings indicated that while acrylamide poses significant health risks, its metabolites also require careful evaluation due to their potential biological activity and effects on human health .
  • Potential Therapeutic Applications :
    • Ongoing research is investigating the potential therapeutic applications of AAMA-Sul in mitigating the effects of acrylamide toxicity. Preliminary studies suggest that compounds like AAMA-Sul could be leveraged for developing protective strategies against the harmful effects of dietary acrylamide.

Applications in Research

This compound has several applications across various scientific fields:

  • Biochemistry : Used as a reference standard in studies examining metabolic pathways related to acrylamide.
  • Toxicology : Important for understanding the metabolism and potential detoxification mechanisms involving acrylamide exposure.
  • Pharmaceutical Research : Investigated for its potential role in drug development targeting metabolic disorders linked to environmental toxins.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that AAMA-Sul possesses unique properties compared to other related compounds:

CompoundKey Features
N-Acetyl-L-alanineLacks sulfinyl and amino groups; less reactive
3-Amino-3-oxopropyl sulfoxideContains sulfinyl and amino groups; no acetyl

The presence of all three functional groups (acetyl, amino, and sulfinyl) on the L-alanine backbone makes AAMA-Sul particularly reactive and biologically relevant.

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